molecular formula C16H20N6O5 B11012983 N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine

N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine

Cat. No.: B11012983
M. Wt: 376.37 g/mol
InChI Key: YKIWTIOOYWYIIJ-CABZTGNLSA-N
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Description

N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is a complex organic compound with a unique structure that includes a benzotriazinyl group and an ornithine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine typically involves multiple steps. The process begins with the preparation of the benzotriazinyl intermediate, followed by its coupling with an ornithine derivative under specific reaction conditions. Common reagents used in these reactions include carbamoylating agents and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzotriazinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine involves its interaction with specific molecular targets. The benzotriazinyl group is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The ornithine derivative portion of the molecule may also play a role in modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-lysine
  • N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine

Uniqueness

N~5~-carbamoyl-N~2~-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is unique due to its specific combination of a benzotriazinyl group and an ornithine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N6O5

Molecular Weight

376.37 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H20N6O5/c1-9(22-14(24)10-5-2-3-6-11(10)20-21-22)13(23)19-12(15(25)26)7-4-8-18-16(17)27/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,19,23)(H,25,26)(H3,17,18,27)/t9-,12-/m0/s1

InChI Key

YKIWTIOOYWYIIJ-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)NC(CCCNC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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